

Application Note: Advanced Bioconjugation & Cyclization Strategies using Fmoc-D-Lys-Oall HCl

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Compound of Interest

Compound Name: *Fmoc-D-Lys-Oall HCl*

Cat. No.: *B7840073*

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Introduction: The Trifunctional Scaffold

Fmoc-D-Lys-Oall HCl (Fmoc-D-Lysine Allyl Ester Hydrochloride) represents a high-value "trifunctional" scaffold in modern peptidomimetic synthesis. Unlike standard SPPS building blocks (e.g., Fmoc-Lys(Boc)-OH), this molecule presents a free

-amine side chain while the

-amine and C-terminus are orthogonally protected.

This unique configuration enables two critical workflows that are difficult to achieve with standard reagents:

- "Pre-Conjugation" Strategy: Attachment of complex payloads (fluorophores, drugs, PEG) to the lysine side chain in solution prior to peptide assembly, avoiding harsh resin cleavage conditions that might degrade the payload.
- Side-Chain Anchoring & Cyclization: Immobilization of the lysine onto solid support via the -amine, allowing for "Head-to-Tail" cyclization between the -amine and the C-terminal Allyl ester.

The inclusion of the D-isomer confers proteolytic resistance, making this scaffold ideal for stabilizing therapeutic peptide candidates against serum proteases.

Chemical Profile

| Property | Specification |
|-------------------|---|
| Formula | |
| MW | 444.95 g/mol |
| -Protection | Fmoc (Base labile; 20% Piperidine) |
| C-Term Protection | Allyl Ester (Pd(0) labile; Orthogonal to Acid/Base) |
| Side Chain | Free -Amine (as HCl salt) |
| Solubility | Soluble in DMF, MeOH, DMSO.[1] Slightly soluble in |

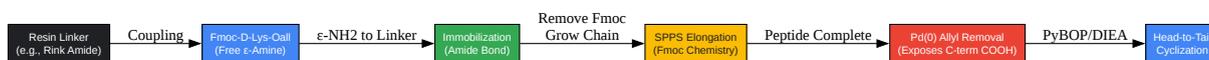
Strategic Workflows (Logic & Design)

The following Graphviz diagrams illustrate the two primary strategic applications of this scaffold.

Workflow A: The "Side-Chain Anchor" Strategy for Cyclic Peptides

This method anchors the Lysine to the resin via its side chain. The peptide chain is grown from the

-amine. Finally, the C-terminal Allyl ester is removed to allow cyclization with the N-terminus of the chain.

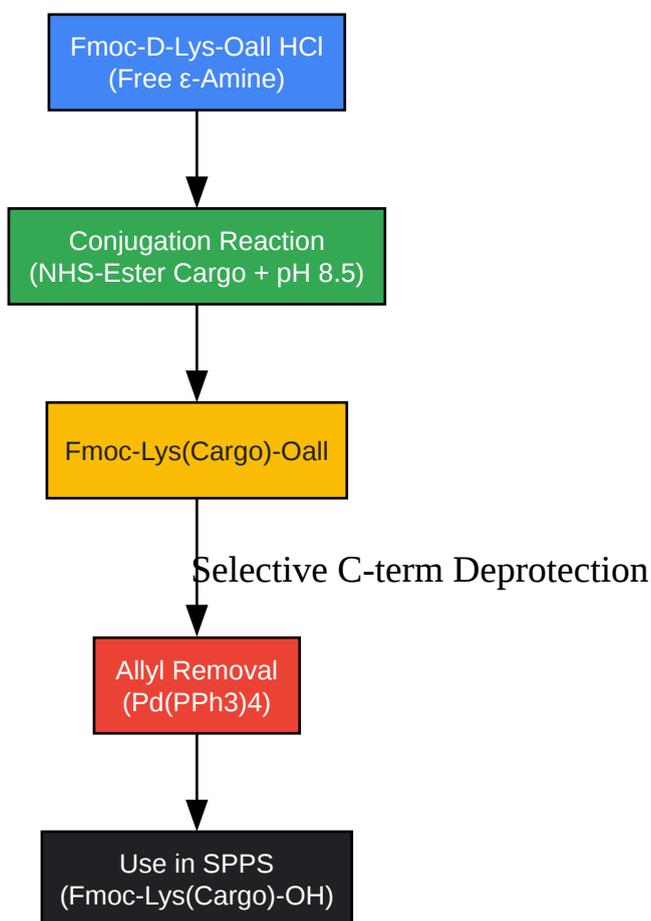


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Figure 1: Workflow for generating head-to-tail cyclic peptides by anchoring Fmoc-D-Lys-Oall via its side chain.

Workflow B: Solution-Phase "Pre-Conjugation"

Here, the scaffold is used to attach a sensitive cargo (e.g., a dye) to the side chain before the amino acid is ever exposed to SPPS reagents.



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Figure 2: Pre-conjugation of sensitive payloads prior to peptide synthesis.

Detailed Experimental Protocols

Protocol A: Site-Specific Bioconjugation (Solution Phase)

Objective: Conjugate an NHS-ester fluorophore (e.g., FITC or Alexa Fluor) to the -amine of Fmoc-D-Lys-Oall.

Context: The HCl salt renders the amine non-nucleophilic. You must strictly control pH to deprotonate the

-amine (

) without removing the Fmoc group (

sensitivity).

Reagents:

- **Fmoc-D-Lys-Oall HCl** (1.0 eq)
- NHS-Ester Cargo (1.1 eq)
- DIPEA (N,N-Diisopropylethylamine)
- DMF (Anhydrous)

Step-by-Step:

- **Dissolution:** Dissolve 100 mg **Fmoc-D-Lys-Oall HCl** in 2 mL anhydrous DMF.
- **Activation (Critical):** Add DIPEA dropwise. Monitor pH using wet pH paper.
 - Target: pH 8.5–9.0.
 - Caution: Do not exceed pH 9.5 to prevent premature Fmoc cleavage.
- **Coupling:** Add the NHS-ester cargo (dissolved in minimal DMF) dropwise to the lysine solution while stirring.

- Incubation: Stir at Room Temperature (RT) for 2–4 hours in the dark (if cargo is light-sensitive).
- Quenching: Add 5 equivalents of water or 1M acetic acid buffer (pH 5) to quench unreacted NHS ester.
- Purification:
 - Dilute with EtOAc (Ethyl Acetate).
 - Wash 3x with 1M KHSO₄ (removes DIPEA and unreacted Lysine).
 - Wash 1x with Brine.
 - Dry over MgSO₄ and concentrate in vacuo.
- Validation: Analyze via LC-MS. Expect Mass shift:

Protocol B: Palladium-Catalyzed Allyl Ester Deprotection

Objective: Remove the C-terminal Allyl group (Oall) selectively without affecting Fmoc or acid-labile side chains (Boc, tBu). This is essential for cyclization or C-terminal modification.

Mechanism: The reaction uses Pd(0) to form a

-allyl complex. A scavenger (nucleophile) is mandatory to accept the allyl group and prevent it from re-attacking the peptide.

Reagents:

- Catalyst:
(Tetrakis(triphenylphosphine)palladium(0))[2]
- Scavenger: Phenylsilane (
) OR N-Methylmorpholine (NMM) with Acetic Acid.

- Solvent: Dry DCM (Dichloromethane).

Step-by-Step:

- Preparation (Inert Atmosphere):
 - Weigh the peptidyl-resin or protected amino acid into a reaction vessel.
 - Crucial: Purge the vessel with Argon or Nitrogen for 5 minutes. Oxygen poisons the Pd(0) catalyst.
- Catalyst Solution:
 - Dissolve

(0.1 – 0.2 eq) in dry DCM.
 - Add Phenylsilane (10 – 20 eq). Note: Phenylsilane is preferred over morpholine for efficiency and reduced toxicity.
- Reaction:
 - Add the catalyst/scavenger mixture to the substrate.
 - Agitate gently (shake, do not stir vigorously if on resin) for 30–60 minutes at RT under Argon.
 - Protect from light (Pd catalysts are light-sensitive).
- Repetition: Drain and repeat Step 3 once to ensure 100% deprotection.
- Washing (Scavenging the metal):
 - Wash resin with DCM (3x).
 - Metal Removal Wash: Wash with 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF (2 x 10 min). This chelates residual Palladium (which appears black/grey) and prevents poisoning of subsequent coupling steps.

- Wash with DMF (5x).

Protocol C: On-Resin Head-to-Tail Cyclization

Objective: Cyclize a peptide anchored via the Fmoc-D-Lys-Oall side chain.

- Anchoring: Couple **Fmoc-D-Lys-Oall HCl** (neutralized with DIPEA) to a Rink Amide resin via the

-amine.
- Elongation: Perform standard Fmoc SPPS to build the peptide chain on the

-amine.
 - Final Step: Remove the N-terminal Fmoc group (leaving a free N-term amine).
- C-Term Deprotection: Perform Protocol B (Allyl removal) to expose the C-terminal carboxylic acid of the D-Lys residue.
- Cyclization:
 - Reagent: PyBOP (3 eq), HOBT (3 eq), DIPEA (6 eq) in DMF.
 - Concentration: Dilute conditions are preferred to favor intramolecular cyclization over intermolecular dimerization.
 - Time: 4–12 hours.
- Cleavage: Treat with TFA/TIS/Water (95:2.5:2.5) to cleave the side-chain anchor from the resin (releasing the cyclic peptide).

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |
|-------------------------------|---|---|
| Incomplete Allyl Removal | Catalyst oxidation (turned black/orange). | Use fresh . . Ensure strict Argon purging. |
| Fmoc Loss during Conjugation | pH > 9.5 during DIPEA addition. | Use a pH meter or narrow-range paper. Add base slowly at . . |
| Grey Resin after Pd treatment | Trapped Palladium. | Increase DDC (dithiocarbamate) washes. Residual Pd interferes with cleavage. |
| Low Cyclization Yield | Dimerization (Intermolecular). | Perform cyclization at lower concentration or use "pseudo-dilution" on resin (lower loading). |

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